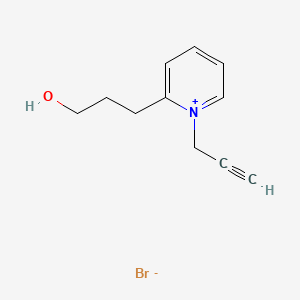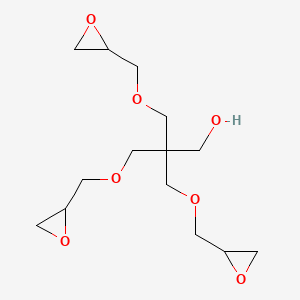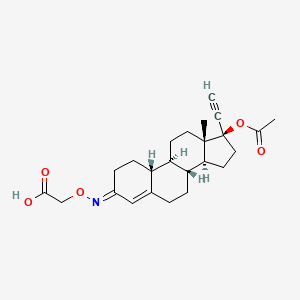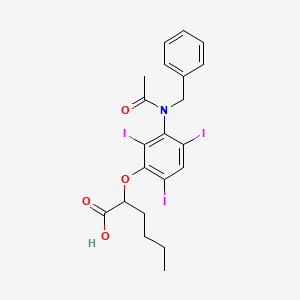
2-(3-(N-Benzylacetamido)-2,4,6-triiodophenoxy)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(N-Benzylacetamido)-2,4,6-triiodophenoxy)hexanoic acid is a complex organic compound characterized by the presence of multiple functional groups, including an amide, a phenoxy group, and a carboxylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(N-Benzylacetamido)-2,4,6-triiodophenoxy)hexanoic acid typically involves multiple steps, starting with the preparation of the N-benzylacetamido group. This can be achieved through the Schotten-Baumann reaction, where benzylamine reacts with acetyl chloride to form N-benzylacetamide . The subsequent iodination of the phenoxy group can be carried out using iodine and an oxidizing agent such as potassium iodate. Finally, the hexanoic acid moiety is introduced through esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can further enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(N-Benzylacetamido)-2,4,6-triiodophenoxy)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Sodium iodide in acetone or other polar aprotic solvents can facilitate nucleophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-(N-Benzylacetamido)-2,4,6-triiodophenoxy)hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies due to the presence of iodine.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-(N-Benzylacetamido)-2,4,6-triiodophenoxy)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atoms can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or activation of biological pathways. The amide and carboxylic acid groups can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzylacetamide: Lacks the phenoxy and hexanoic acid groups, making it less complex.
2,4,6-Triiodophenol: Contains the iodine atoms but lacks the amide and hexanoic acid groups.
Hexanoic Acid: A simple carboxylic acid without the additional functional groups.
Uniqueness
2-(3-(N-Benzylacetamido)-2,4,6-triiodophenoxy)hexanoic acid is unique due to its combination of multiple functional groups and iodine atoms, which confer distinct chemical properties and potential applications. The presence of iodine enhances its utility in radiolabeling and imaging studies, while the amide and carboxylic acid groups provide opportunities for further chemical modifications.
Propiedades
Número CAS |
22275-41-8 |
|---|---|
Fórmula molecular |
C21H22I3NO4 |
Peso molecular |
733.1 g/mol |
Nombre IUPAC |
2-[3-[acetyl(benzyl)amino]-2,4,6-triiodophenoxy]hexanoic acid |
InChI |
InChI=1S/C21H22I3NO4/c1-3-4-10-17(21(27)28)29-20-16(23)11-15(22)19(18(20)24)25(13(2)26)12-14-8-6-5-7-9-14/h5-9,11,17H,3-4,10,12H2,1-2H3,(H,27,28) |
Clave InChI |
IFFFEGDTQJLYGP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(=O)O)OC1=C(C=C(C(=C1I)N(CC2=CC=CC=C2)C(=O)C)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Oxirane, [(2-propenylthio)methyl]-](/img/structure/B14707007.png)
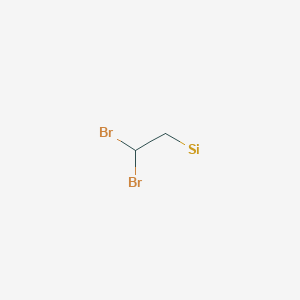

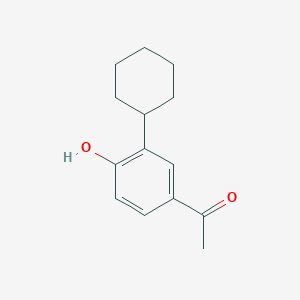

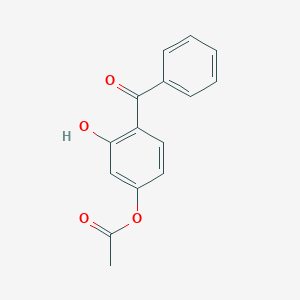
![3,7-Bis-(toluene-4-sulfonyl)-1,3,5,7-tetraaza-bicyclo[3.3.1]nonane](/img/structure/B14707050.png)
